molecular formula C18H26N2O5S B5335117 4-{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID

4-{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID

Cat. No.: B5335117
M. Wt: 382.5 g/mol
InChI Key: NGFFEXBVXUGMOC-UHFFFAOYSA-N
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Description

4-{4-[(4-Butylphenyl)sulfonyl]piperazino}-4-oxobutanoic acid is a complex organic compound with the molecular formula C₁₈H₂₆N₂O₅S This compound is characterized by the presence of a butylphenyl group, a sulfonyl group, a piperazine ring, and an oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Butylphenyl)sulfonyl]piperazino}-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Butylphenyl Sulfonyl Chloride: This step involves the reaction of butylbenzene with chlorosulfonic acid to form butylphenyl sulfonyl chloride.

    Piperazine Derivatization: The butylphenyl sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.

    Oxobutanoic Acid Addition: The final step involves the reaction of the sulfonyl piperazine intermediate with oxobutanoic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Butylphenyl)sulfonyl]piperazino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-{4-[(4-Butylphenyl)sulfonyl]piperazino}-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Butylphenyl)sulfonyl]piperazino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may also interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(4-Tert-butylphenyl)sulfonyl]piperazino}-4-oxobutanoic acid: Similar structure but with a tert-butyl group instead of a butyl group.

    4-{4-[(4-Sec-butylphenyl)sulfonyl]piperazino}-4-oxobutanoic acid: Similar structure but with a sec-butyl group instead of a butyl group.

Uniqueness

4-{4-[(4-Butylphenyl)sulfonyl]piperazino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides hydrophobic character, while the sulfonyl and piperazine groups offer potential for various interactions with biological targets.

Properties

IUPAC Name

4-[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-2-3-4-15-5-7-16(8-6-15)26(24,25)20-13-11-19(12-14-20)17(21)9-10-18(22)23/h5-8H,2-4,9-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFEXBVXUGMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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